
Olumacostat glasaretil
Vue d'ensemble
Description
Olumacostat glasaretil is a novel topical compound primarily investigated for its potential in treating acne vulgaris. It functions by inhibiting acetyl-coenzyme A carboxylase, an enzyme critical in the synthesis of fatty acids, thereby reducing sebum production .
Méthodes De Préparation
The synthesis of olumacostat glasaretil involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes esterification, amidation, and other organic reactions under controlled conditions. Industrial production methods focus on optimizing yield and purity, often involving large-scale reactors and stringent quality control measures .
Analyse Des Réactions Chimiques
Olumacostat glasaretil undergoes various chemical reactions, including:
Oxidation: This reaction can alter the functional groups within the molecule, potentially affecting its efficacy.
Reduction: This reaction may be used to modify the compound’s structure, enhancing its stability or activity.
Substitution: Common reagents for substitution reactions include halogens and other nucleophiles, leading to the formation of different derivatives.
Applications De Recherche Scientifique
Phase 1 and Phase 2 Studies
- Phase 1 Trials : Initial studies involved healthy volunteers applying Olumacostat glasaretil Gel twice daily for one week. Results indicated that the gel was well tolerated with no significant safety concerns .
- Phase 2 Trials : A multicenter, randomized, vehicle-controlled study evaluated the efficacy of this compound Gel (5.0% and 7.5%) over 12 weeks in patients with moderate to severe acne vulgaris. The results showed significant reductions in both inflammatory and non-inflammatory lesion counts compared to vehicle groups:
Summary of Key Findings from Clinical Trials
Study Phase | Treatment Group | Inflammatory Lesion Reduction | Non-Inflammatory Lesion Reduction | Improvement in IGA Score |
---|---|---|---|---|
Phase 1 | This compound Gel | Not reported | Not reported | Not reported |
Phase 2a | 5.0% Gel | -63.9% | -48.1% | 24.5% |
Phase 2b | 7.5% Gel | Significant vs Vehicle | Significant vs Vehicle | Greater than Vehicle |
Safety Profile
The safety assessments across various studies indicated that adverse effects were generally mild to moderate, predominantly localized at the application site. No severe adverse events were reported, suggesting a favorable safety profile for long-term use .
Broader Implications and Future Directions
This compound's mechanism not only addresses acne vulgaris but also opens avenues for exploring its application in other dermatological conditions characterized by excessive sebum production or inflammation. Further research could investigate its potential use in conditions such as seborrheic dermatitis or even broader applications in dermatology.
Mécanisme D'action
The primary mechanism of action of olumacostat glasaretil involves the inhibition of acetyl-coenzyme A carboxylase. This enzyme is responsible for the first, rate-limiting step in the synthesis of fatty acids. By inhibiting this enzyme, this compound reduces the production of sebum, which is a key factor in the development of acne .
Comparaison Avec Des Composés Similaires
Olumacostat glasaretil is unique in its specific inhibition of acetyl-coenzyme A carboxylase. Similar compounds include:
Cortexolone 17α-propionate: Another topical agent used for acne treatment.
Stearoyl-CoA desaturase 1 inhibitors: These compounds also target lipid synthesis but through a different enzymatic pathway.
Retinoic acid receptor-γ agonists: These compounds modulate skin cell differentiation and proliferation.
This compound stands out due to its targeted mechanism and potential for fewer side effects compared to systemic treatments .
Activité Biologique
Olumacostat glasaretil (OG), also known as DRM01, is a novel topical agent developed primarily for the treatment of acne vulgaris. Its mechanism of action involves the inhibition of acetyl-coenzyme A carboxylase (ACC), an enzyme critical in the biosynthesis of fatty acids, particularly in sebocytes, which are responsible for sebum production in the skin. This article delves into the biological activity of OG, supported by clinical trial data and research findings.
This compound functions as an ACC inhibitor, effectively reducing the synthesis of lipids within sebocytes. By targeting this pathway, OG decreases the production of various lipid components such as diglycerides, triglycerides, and wax esters, which are pivotal in the formation of sebum. This reduction in sebum production is crucial for managing acne, as excessive sebum contributes to follicular occlusion and inflammation.
Phase II and III Trials
The efficacy of OG has been evaluated through several clinical trials:
- Phase IIb Trials : In a double-blind, vehicle-controlled study involving 420 patients, OG demonstrated significant reductions in both inflammatory acne lesions (IAL) and non-inflammatory acne lesions (NIAL) at 12 weeks. The most notable results were observed in patients treated with a 7.5% concentration applied twice daily:
- Phase III Trials : The pivotal CLAREOS-1 and CLAREOS-2 trials included over 1,500 patients aged nine years and older. Although these trials did not meet their co-primary endpoints statistically, they still provided insights into the treatment's potential:
Despite not achieving statistical significance across all endpoints, the results indicated a trend towards efficacy, with adverse events primarily being mild to moderate in severity.
Safety Profile
The safety profile of this compound has been characterized by its tolerability among patients:
- Most adverse events reported during trials were mild or moderate, including local skin reactions.
- No serious treatment-related adverse events were documented .
Comparative Efficacy Data
The following table summarizes key findings from clinical trials evaluating the efficacy of this compound compared to vehicle treatments:
Trial Phase | Treatment Group | IAL Reduction (Week 12) | NIAL Reduction (Week 12) | Two-Grade Improvement (%) |
---|---|---|---|---|
Phase IIb | OG 7.5% Twice Daily | -15.0 | -17.5 | Not reported |
Phase III | OG (various concentrations) | 14.3 / 16.6 | 14.8 / 17.8 | 19.1 / 16.3 |
Vehicle | Control | 13.7 / 15.3 | 11.2 / 17.4 | 20.8 / 11.8 |
Propriétés
IUPAC Name |
[2-[(2-ethoxy-2-oxoethyl)-methylamino]-2-oxoethyl] 5-tetradecoxyfuran-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H43NO7/c1-4-6-7-8-9-10-11-12-13-14-15-16-19-32-25-18-17-22(34-25)26(30)33-21-23(28)27(3)20-24(29)31-5-2/h17-18H,4-16,19-21H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYJLDICZGDFWKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCOC1=CC=C(O1)C(=O)OCC(=O)N(C)CC(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H43NO7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301128270 | |
Record name | 2-[(2-Ethoxy-2-oxoethyl)methylamino]-2-oxoethyl 5-(tetradecyloxy)-2-furancarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301128270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
481.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261491-89-7 | |
Record name | 2-[(2-Ethoxy-2-oxoethyl)methylamino]-2-oxoethyl 5-(tetradecyloxy)-2-furancarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1261491-89-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Olumacostat glasaretil [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1261491897 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Olumacostat glasaretil | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12642 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 2-[(2-Ethoxy-2-oxoethyl)methylamino]-2-oxoethyl 5-(tetradecyloxy)-2-furancarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301128270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-((2-ethoxy-2-oxoethyl)(methyl)amino)-2-oxoethyl-5-(tetradecyloxy)furan-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | OLUMACOSTAT GLASARETIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4W6JDK2PLY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.